molecular formula C19H12N2O B12087440 Methanone, di-2-quinolinyl- CAS No. 58346-55-7

Methanone, di-2-quinolinyl-

Cat. No.: B12087440
CAS No.: 58346-55-7
M. Wt: 284.3 g/mol
InChI Key: GEADAXSXHKZLPU-UHFFFAOYSA-N
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Description

Methanone, di-2-quinolinyl- is an organic compound with the molecular formula C19H12N2O and a molecular weight of 284.31 g/mol It is characterized by the presence of two quinolinyl groups attached to a central methanone moiety

Preparation Methods

The synthesis of Methanone, di-2-quinolinyl- involves the reaction of quinoline derivatives under specific conditions. One common method includes the use of quinoline and a suitable methanone precursor in the presence of a catalyst. The reaction typically requires controlled temperatures and may involve solvents such as methanol or ethanol . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methanone, di-2-quinolinyl- undergoes various chemical reactions, including:

Scientific Research Applications

Methanone, di-2-quinolinyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, di-2-quinolinyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases or disrupt DNA replication processes, contributing to its anticancer properties .

Comparison with Similar Compounds

Methanone, di-2-quinolinyl- can be compared with other quinoline derivatives, such as:

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of Methanone, di-2-quinolinyl- in scientific research.

Properties

CAS No.

58346-55-7

Molecular Formula

C19H12N2O

Molecular Weight

284.3 g/mol

IUPAC Name

di(quinolin-2-yl)methanone

InChI

InChI=1S/C19H12N2O/c22-19(17-11-9-13-5-1-3-7-15(13)20-17)18-12-10-14-6-2-4-8-16(14)21-18/h1-12H

InChI Key

GEADAXSXHKZLPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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